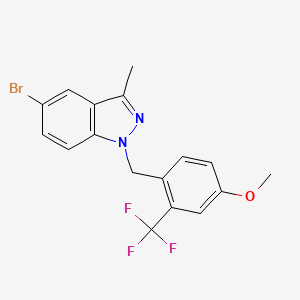
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole is a synthetic organic compound that belongs to the indazole family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzyl moiety, which is further connected to a methylated indazole core. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or other methoxy sources.
Trifluoromethylation: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under catalytic conditions.
Benzylation: The benzyl moiety is attached through a Friedel-Crafts alkylation reaction using benzyl halides in the presence of Lewis acids such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the bromine or methoxy positions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.
科学的研究の応用
5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
作用機序
The mechanism of action of 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom and methoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
類似化合物との比較
Similar Compounds
5-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-indazole: Lacks the trifluoromethyl group, which may affect its lipophilicity and binding affinity.
5-Bromo-1-(2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the methoxy group, potentially altering its electronic properties and reactivity.
1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole: Lacks the bromine atom, which may influence its reactivity in substitution reactions.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups, along with the bromine atom, makes 5-Bromo-1-(4-methoxy-2-(trifluoromethyl)benzyl)-3-methyl-1H-indazole unique
特性
分子式 |
C17H14BrF3N2O |
|---|---|
分子量 |
399.2 g/mol |
IUPAC名 |
5-bromo-1-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-3-methylindazole |
InChI |
InChI=1S/C17H14BrF3N2O/c1-10-14-7-12(18)4-6-16(14)23(22-10)9-11-3-5-13(24-2)8-15(11)17(19,20)21/h3-8H,9H2,1-2H3 |
InChIキー |
XFBWWABURGQARS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C2=C1C=C(C=C2)Br)CC3=C(C=C(C=C3)OC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)
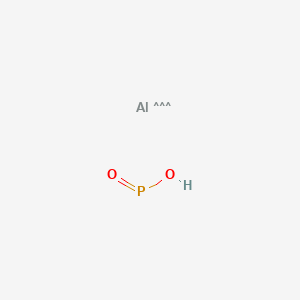
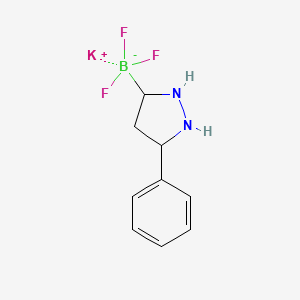
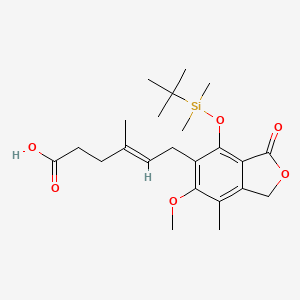
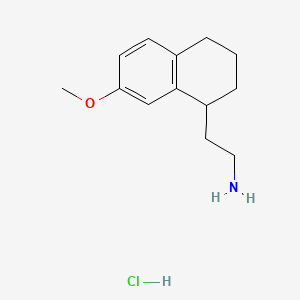

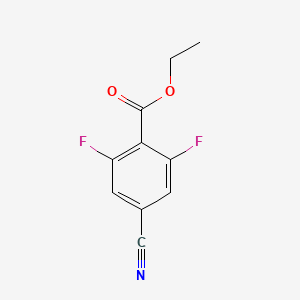
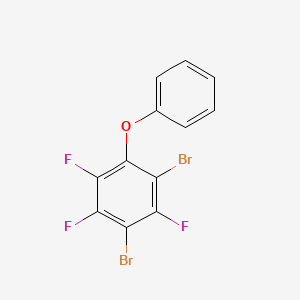
![[C1MIm]TfAc](/img/structure/B15132141.png)

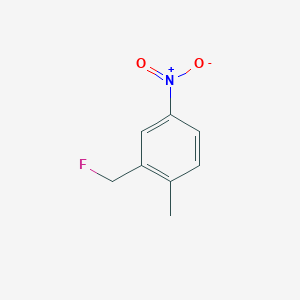

![4-Morpholinecarboxylic acid, 3-[(1S)-1-methylpropyl]-5-oxo-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B15132166.png)

